

# Spectroscopic Fingerprinting of 1-(2-Chlorophenyl)imidazole: An In-depth Technical Guide

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## Compound of Interest

Compound Name: **1-(2-Chlorophenyl)imidazole**

Cat. No.: **B1585294**

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## Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of **1-(2-chlorophenyl)imidazole**, a key heterocyclic scaffold in medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By elucidating the correlation between molecular structure and spectral output, this guide serves as a practical reference for the unambiguous identification and characterization of **1-(2-chlorophenyl)imidazole**, ensuring scientific integrity in research and development.

## Introduction: The Significance of 1-(2-Chlorophenyl)imidazole

**1-(2-Chlorophenyl)imidazole** belongs to the N-aryl imidazole class of compounds, which are of significant interest due to their diverse biological activities and applications as ligands in catalysis.<sup>[1]</sup> The presence of the imidazole moiety, a five-membered aromatic heterocycle containing two nitrogen atoms, imparts a unique set of electronic and steric properties. The substitution of a 2-chlorophenyl group at the N-1 position further modulates these properties, influencing its reactivity, binding affinity to biological targets, and overall molecular conformation.

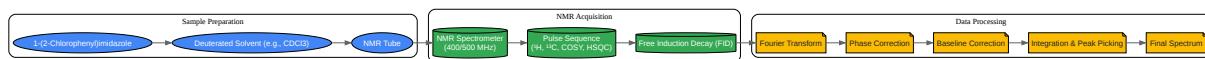
Accurate and thorough spectroscopic analysis is paramount for confirming the identity, purity, and structure of synthesized **1-(2-chlorophenyl)imidazole**. This guide provides a detailed walkthrough of its characteristic signatures in  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry, underpinned by established spectroscopic principles.

## Experimental & Methodological Overview

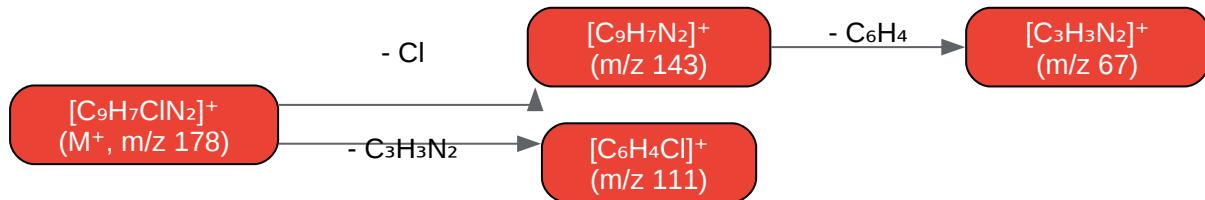
The acquisition of high-quality spectroscopic data is fundamental to a robust analysis. The following outlines the standard methodologies for obtaining the spectra discussed in this guide.

### NMR Spectroscopy

High-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).



### 1-(2-Chlorophenyl)imidazole Structure

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## References

- 1. 1-(2-Chlorophenyl)imidazole [webbook.nist.gov]
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